Bienvenue dans la boutique en ligne BenchChem!

Luminespib mesylate anhydrous

HSP90 binding affinity fluorescence polarization assay target engagement

Luminespib mesylate anhydrous (CAS 1051919-21-1) is the anhydrous mesylate salt form of luminespib (INN; previously NVP-AUY922, VER-52296), a fully synthetic, non-geldanamycin, 4,5-diarylisoxazole inhibitor of heat shock protein 90 (HSP90). Discovered through a collaboration between The Institute of Cancer Research and Vernalis, and licensed to Novartis, this compound binds the N-terminal ATP-binding pocket of HSP90 with a Kd of 1.7 nM for HSP90β—reported as the tightest binding of any small-molecule HSP90 ligand—and inhibits the proliferation of diverse human cancer cell lines with an average GI50 of 9 nM.

Molecular Formula C27H35N3O8S
Molecular Weight 561.65
CAS No. 1051919-21-1
Cat. No. B608689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuminespib mesylate anhydrous
CAS1051919-21-1
SynonymsLuminespib mesylate anhydrous
Molecular FormulaC27H35N3O8S
Molecular Weight561.65
Structural Identifiers
SMILESO=C(C1=NOC(C2=CC(C(C)C)=C(O)C=C2O)=C1C3=CC=C(CN4CCOCC4)C=C3)NCC.CS(=O)(O)=O
InChIInChI=1S/C26H31N3O5.CH4O3S/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31;1-5(2,3)4/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32);1H3,(H,2,3,4)
InChIKeyZMAQNODASNQSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Luminespib Mesylate Anhydrous (CAS 1051919-21-1): A Third-Generation Resorcinylic Isoxazole HSP90 Inhibitor for Preclinical and Clinical Oncology Research


Luminespib mesylate anhydrous (CAS 1051919-21-1) is the anhydrous mesylate salt form of luminespib (INN; previously NVP-AUY922, VER-52296), a fully synthetic, non-geldanamycin, 4,5-diarylisoxazole inhibitor of heat shock protein 90 (HSP90) [1]. Discovered through a collaboration between The Institute of Cancer Research and Vernalis, and licensed to Novartis, this compound binds the N-terminal ATP-binding pocket of HSP90 with a Kd of 1.7 nM for HSP90β—reported as the tightest binding of any small-molecule HSP90 ligand—and inhibits the proliferation of diverse human cancer cell lines with an average GI50 of 9 nM [2]. The anhydrous mesylate salt form (C₂₆H₃₁N₃O₅·CH₄O₃S; MW 561.65) is supplied as a crystalline powder with defined stoichiometry, suitable for intravenous formulation in preclinical pharmacology and was advanced to Phase II clinical evaluation across multiple solid tumor indications including breast, non-small cell lung, and gastric cancers [2].

Why Luminespib Mesylate Anhydrous Cannot Be Interchanged with Other HSP90 Inhibitors: Evidence of Non-Equivalent Pharmacology


HSP90 inhibitors are not a therapeutically interchangeable class. Luminespib (NVP-AUY922) demonstrates critical pharmacological divergence from both first-generation ansamycins (e.g., 17-AAG, 17-DMAG) and other second-generation resorcinol-based agents (e.g., ganetespib) along multiple axes: NQO1/DT-diaphorase-independent bioactivation eliminates a resistance mechanism that limits 17-AAG efficacy [1]; reduced glucuronidation relative to earlier isoxazole-series HSP90 inhibitors yields higher intratumoral drug concentrations [1]; and a distinct retinal retention and toxicity profile demarcates it from ganetespib, which lacks clinical ocular adverse events [2]. Even within the resorcinol subclass, luminespib and ganetespib exhibit divergent off-target kinase polypharmacology [3]. Furthermore, the anhydrous mesylate salt form (CAS 1051919-21-1) differs stoichiometrically and in physicochemical handling from the free base (CAS 747412-49-3) and the mesylate monohydrate (CAS 1051919-26-6), with implications for intravenous formulation, solubility, and experimental reproducibility. These compound-specific properties make direct substitution scientifically indefensible without confirmatory bridging data.

Quantitative Differentiation of Luminespib Mesylate Anhydrous: Head-to-Head Evidence Against Key HSP90 Inhibitor Comparators


HSP90β Binding Affinity (Kd = 1.7 nM): The Tightest Reported Small-Molecule HSP90 Ligand

Luminespib (NVP-AUY922) binds HSP90β with a dissociation constant (Kd) of 1.7 nM as determined by fluorescence polarization competitive binding assay [1]. This value represents the tightest binding affinity reported for any small-molecule HSP90 ligand across all chemical classes [2]. By comparison, first-generation HSP90 inhibitor 17-AAG binds with substantially weaker affinity (reported Kd values typically in the high nanomolar to low micromolar range depending on assay format), and the related resorcinol clinical candidate ganetespib exhibits comparable but distinct binding kinetics [2]. The sub-nanomolar cellular IC50 values demonstrated in head-to-head experiments (see Evidence Items 2–3) are consistent with this high-affinity target engagement.

HSP90 binding affinity fluorescence polarization assay target engagement

Bladder Carcinoma 5637 Cells: 6.7-Fold Greater Potency of AUY922 over Ganetespib at 72 Hours

In a head-to-head quantitative comparison across five clinically relevant HSP90 inhibitors in bladder carcinoma 5637 cells, AUY922 (luminespib) demonstrated IC50 values of 11.8 nM (24 h), 2.21 nM (48 h), and 0.64 nM (72 h). At the 72-hour endpoint, ganetespib yielded an IC50 of 4.28 nM—a 6.7-fold lower potency relative to AUY922 [1]. SNX2112 (IC50 4.77 nM) and AT13387 (onalespib; IC50 5.16 nM) were similarly less potent. CUDC305 was substantially weaker with an IC50 of 200 nM. The time-dependent potency gain seen with AUY922 (0.64 nM at 72 h vs 11.8 nM at 24 h, an 18.4-fold improvement) was the most pronounced among all five inhibitors tested, suggesting sustained target engagement and cumulative client protein depletion.

bladder cancer HSP90 inhibitor potency head-to-head IC50 comparison

Mantle Cell Lymphoma: 10–100-Fold Greater Potency of AUY922 over First-Generation 17-AAG Across Five Cell Lines

In a panel of five genetically characterized mantle cell lymphoma (MCL) cell lines (Granta519, JeKo1, MAVER1, Rec1, Z-138), dose-response analysis revealed that AUY922 (luminespib) exhibited IC50 values of 3–11 nM, representing 10–100-fold greater potency compared with the first-generation HSP90 inhibitor 17-AAG, which showed IC50 values of 29–1,503 nM across the same lines [1]. Notably, 17-AAG generally lacks meaningful potency in MCL models, a limitation circumvented by AUY922 [1]. In vitro exposure of all MCL lines to 50 nM AUY922 resulted in G0/G1 cell cycle arrest within 6–8 hours followed by apoptosis within 24–72 hours, accompanied by rapid depletion of HSP90 client proteins cyclin D1, CDK4, and AKT [1]. AUY922-mediated killing was maintained even in the presence of bone marrow stroma co-culture, suggesting the ability to overcome microenvironment-mediated drug resistance [1].

mantle cell lymphoma HSP90 inhibitor 17-AAG comparator cyclin D1 degradation

NQO1/DT-Diaphorase-Independent Mechanism: 17-AAG-Resistant Cancer Cell Lines Remain Sensitive to AUY922

A systematic comparative study in pancreatic and colorectal carcinoma cell lines demonstrated that PANC-1, CFPAC-1, and Caco-2 cells were intrinsically resistant to 17-AAG yet remained sensitive to NVP-AUY922 [1]. Several 17-AAG-resistant, AUY922-sensitive cell lines lacked detectable NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme and activity, a known bioactivation requirement for the ansamycin class [1]. Critically, NVP-AUY922 does not require NQO1 for its antiproliferative action [1]. In an independent study on acquired resistance mechanisms, chronic exposure of glioblastoma cells to 17-AAG generated resistance via NQO1 downregulation; however, no cross-resistance to NVP-AUY922 (or the related isoxazole VER-50589) was observed [2]. These findings establish that AUY922 circumvents a clinically relevant resistance liability inherent to 17-AAG and its derivatives.

NQO1 independence 17-AAG resistance drug resistance circumvention colorectal cancer pancreatic cancer

Reduced Glucuronidation Relative to Earlier Isoxazole HSP90 Inhibitors: Higher Intratumoral Drug Levels and ≥100-Fold Tumor-to-GI50 Ratio

A key structural optimization in the discovery of luminespib was the substitution of the earlier pyrazole core with an isoxazole scaffold incorporating a morpholinomethyl solubilizing group at the para position of the 4-aryl ring. This modification resulted in NVP-AUY922 being glucuronidated less than previously described isoxazole-based HSP90 inhibitors, yielding higher drug levels in both human cancer cells in vitro and xenograft tumors in vivo [1]. Daily dosing of NVP-AUY922 at 50 mg/kg i.p. or i.v. to athymic mice generated peak intratumoral drug concentrations at least 100-fold above the cellular GI50 [1]. This pharmacokinetic advantage translated into statistically significant tumor growth inhibition and/or regressions across a panel of human tumor xenografts with diverse oncogenic profiles: BT474 breast (treated/control [T/C] = 21%), A2780 ovarian (T/C = 11%), U87MG glioblastoma (T/C = 7%), PC3 prostate (T/C = 37%), and WM266.4 melanoma (T/C = 31%) [1].

glucuronidation intratumoral pharmacokinetics isoxazole metabolic stability xenograft

Retinal Toxicity and Pharmacokinetic Differentiation: AUY922 vs Ganetespib and 17-AAG in Preclinical Models and Clinical Experience

A comparative preclinical toxicology study in rats evaluated retinal histopathology and drug exposure for four HSP90 inhibitors with known clinical ocular safety profiles. Both NVP-AUY922 and 17-DMAG induced strong retinal HSP70 upregulation and marked photoreceptor cell death 24 h after the final dose. In contrast, neither 17-AAG nor ganetespib elicited photoreceptor injury [1]. Pharmacokinetic analysis of retinal drug exposure revealed that NVP-AUY922 exhibited substantial retinal accumulation: 65% of the drug present at 30 min post-injection remained in the retina at 6 h post-dose, with high retina/plasma (R/P) ratios and slow elimination rates. By comparison, 17-AAG showed rapid retinal elimination (90% eliminated at 6 h), and ganetespib showed similarly rapid clearance (70% eliminated at 6 h), both correlating with low R/P ratios and absence of retinal injury [1]. These preclinical findings are consistent with clinical observations: AUY922 and 17-DMAG induced visual disorders in human trials, whereas ganetespib and 17-AAG did not [2]. In over 300 subjects treated with ganetespib, drug-related visual symptoms were reported in only ~3% of patients [2].

retinal toxicity ocular safety HSP90 inhibitor retina/plasma ratio photoreceptor degeneration

Optimal Research Application Scenarios for Luminespib Mesylate Anhydrous Based on Quantitative Differentiation Evidence


NQO1-Deficient or 17-AAG-Resistant Tumor Models (Pancreatic, Colorectal, Glioblastoma)

Luminespib mesylate anhydrous is the HSP90 inhibitor of choice for experimental systems where NQO1/DT-diaphorase expression is low, absent, or has been downregulated as a resistance mechanism. As demonstrated by Mayo-González et al. (2014), pancreatic (PANC-1, CFPAC-1) and colorectal (Caco-2) cell lines intrinsically resistant to 17-AAG due to absent NQO1 remain fully sensitive to NVP-AUY922 [1]. Gaspar et al. (2009) further showed that acquired 17-AAG resistance via NQO1 downregulation in glioblastoma models does not confer cross-resistance to NVP-AUY922 [2]. For investigators utilizing patient-derived xenografts, primary cultures, or genetically engineered models with uncertain NQO1 status, luminespib eliminates a critical confounding variable inherent to ansamycin-class inhibitors.

Mantle Cell Lymphoma Preclinical Efficacy and Client Protein Degradation Studies

In mantle cell lymphoma (MCL) research, first-generation HSP90 inhibitors such as 17-AAG generally lack meaningful potency, exhibiting IC50 values as high as 1,503 nM in some MCL lines. Luminespib (AUY922), by contrast, demonstrates consistent low nanomolar potency (IC50 3–11 nM) across genetically diverse MCL lines, representing a 10–100-fold improvement [1]. The compound induces rapid depletion of the critical MCL oncogenic driver cyclin D1 (an HSP90 client), along with CDK4 and AKT, and triggers G0/G1 arrest and apoptosis within 6–24 hours. Furthermore, AUY922 retains its cytotoxic activity in the presence of bone marrow stroma co-culture, suggesting utility in microenvironment-dependent resistance studies [1]. Procurement of luminespib mesylate anhydrous is thus indicated for any MCL-focused program requiring robust HSP90 client protein degradation.

Bladder Cancer Multi-Inhibitor Comparative Pharmacology Studies

For bladder cancer research programs conducting comparative HSP90 inhibitor profiling, luminespib (AUY922) provides the benchmark for maximal potency. In the only published five-inhibitor head-to-head comparison in bladder carcinoma 5637 cells (Li et al., Sci Rep 2017, Table 1), AUY922 achieved the lowest IC50 at all three time points tested, with a 72-hour IC50 of 0.64 nM—substantially lower than ganetespib (4.28 nM), SNX2112 (4.77 nM), AT13387 (5.16 nM), and CUDC305 (200 nM) [1]. The pronounced time-dependent potency gain (18.4-fold improvement from 24 h to 72 h) also makes luminespib particularly suitable for extended-exposure protocols where sustained HSP90 inhibition and cumulative client protein depletion are desired.

HSP90 Inhibitor Ocular Toxicity Mechanistic Studies and Retinal Pharmacokinetic Modeling

Luminespib (NVP-AUY922) is one of only two HSP90 inhibitors (along with 17-DMAG) with a well-characterized preclinical and clinical retinal toxicity profile, including quantitative retinal pharmacokinetic parameters. Zhou et al. (Toxicol Appl Pharmacol, 2013) established that 65% of AUY922 is retained in the rat retina at 6 h post-dose, with corresponding high retina/plasma ratios and dose-dependent photoreceptor degeneration [1]. These properties make luminespib the validated positive-control tool compound for: (a) mechanistic studies of HSP90-inhibitor-induced photoreceptor cell death pathways, (b) screening of putative retinal-protective co-therapies, (c) retinal pharmacokinetic/pharmacodynamic modeling of ocular drug distribution, and (d) biomarker validation studies using retinal HSP70 upregulation as a surrogate of target engagement. Ganetespib (rapid retinal clearance, no photoreceptor injury) serves as the appropriate negative comparator in such study designs [1].

Quote Request

Request a Quote for Luminespib mesylate anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.